Di-o-tolyl Methylphosphonate

Description

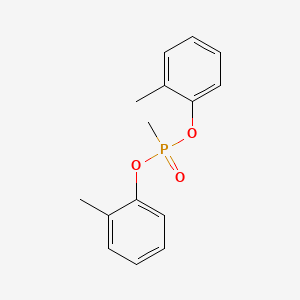

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-[methyl-(2-methylphenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17O3P/c1-12-8-4-6-10-14(12)17-19(3,16)18-15-11-7-5-9-13(15)2/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXNSAMZRSPALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(C)OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208883 | |

| Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60146-72-7 | |

| Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060146727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di-o-tolyl methylphosphonate CAS 60146-72-7 chemical properties

An In-depth Technical Guide to Di-o-tolyl Methylphosphonate (CAS 60146-72-7)

Introduction

This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methyl group and two o-tolyloxy groups. While its specific CAS number, 60146-72-7, is indexed, detailed experimental data and literature applications for this exact molecule are notably scarce.[1] This guide, therefore, leverages fundamental principles of organophosphorus chemistry and draws upon data from structurally analogous compounds to provide a comprehensive technical overview. The insights herein are intended for researchers and professionals in drug development and materials science, offering a predictive framework for the synthesis, characterization, and handling of this compound.

Molecular Structure and Physicochemical Properties

The core of this compound is the phosphonate functional group, which imparts a distinct polarity and reactivity profile. The presence of two ortho-tolyl groups introduces significant steric hindrance around the phosphorus center, which can influence its reactivity with nucleophiles and its coordination properties.

Caption: Structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Basis of Estimation |

|---|---|---|

| Molecular Formula | C₁₅H₁₇O₃P | Calculated from structure |

| Molecular Weight | 276.27 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Analogy with related aryl phosphonates and precursors like Di(o-tolyl)chlorophosphine.[2] |

| Boiling Point | > 200 °C (at reduced pressure) | Extrapolated from similar phosphonates; high molecular weight suggests low volatility. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Ethyl Acetate). Insoluble in water. | Based on the general solubility of nonpolar organophosphorus compounds. |

Synthesis and Mechanism

While a specific protocol for this compound is not published, its synthesis can be confidently predicted using two standard methodologies in organophosphorus chemistry.

Michaelis-Arbusov Reaction

This is the most common and reliable method for forming a carbon-phosphorus bond to create a phosphonate. The causality of this reaction involves the nucleophilic attack of a trivalent phosphite ester on an alkyl halide, followed by a thermally-induced rearrangement of the resulting phosphonium salt to the thermodynamically stable pentavalent phosphonate.

Proposed Reaction: Tri-o-tolyl phosphite reacts with a methylating agent, such as methyl iodide, to yield this compound and o-tolyl iodide as a byproduct.

Caption: Michaelis-Arbusov reaction pathway.

Experimental Protocol (Hypothetical):

-

Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add tri-o-tolyl phosphite (1.0 eq).

-

Reaction Initiation: Add an excess of methyl iodide (2-3 eq).

-

Thermal Rearrangement: Heat the mixture to reflux. The reaction progress can be monitored by ³¹P NMR, observing the disappearance of the phosphite signal and the appearance of the phosphonate signal. The reaction is typically driven by the distillation of the volatile byproduct (in this case, o-tolyl iodide might be removed under reduced pressure).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove excess methyl iodide and the o-tolyl iodide byproduct under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Esterification of Methylphosphonyl Dichloride

An alternative and equally viable route involves the reaction of a phosphonic dihalide with the corresponding alcohol or phenol in the presence of a non-nucleophilic base.

Proposed Reaction: Methylphosphonyl dichloride (CH₃P(O)Cl₂) reacts with two equivalents of o-cresol in the presence of a tertiary amine base (e.g., triethylamine or pyridine) to form the desired product and the corresponding ammonium hydrochloride salt.

Experimental Protocol (Hypothetical):

-

Reagent Setup: To a solution of o-cresol (2.2 eq) and triethylamine (2.5 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) at 0 °C, add methylphosphonyl dichloride (1.0 eq) dropwise. The use of a base is critical to neutralize the HCl generated during the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the triethylammonium hydrochloride precipitate. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography.

Analytical and Spectroscopic Profile (Predicted)

Characterization of the final product would rely on standard spectroscopic techniques. The expected data, based on the structure and analysis of similar compounds, are summarized below.[3][4]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ³¹P NMR | A singlet in the range of δ = +15 to +30 ppm. This region is characteristic of alkyl phosphonates. |

| ¹H NMR | - P-CH₃: A doublet around δ = 1.5-2.0 ppm with a characteristic coupling constant (²JP-H) of ~15-18 Hz. - Ar-CH₃: Two singlets around δ = 2.2-2.5 ppm. - Ar-H: A complex multiplet pattern in the aromatic region (δ = 7.0-7.5 ppm). |

| ¹³C NMR | - P-CH₃: A doublet around δ = 15-25 ppm with a large ¹JP-C coupling. - Ar-CH₃: Signals around δ = 16-21 ppm. - Aromatic Carbons: Multiple signals in the δ = 120-155 ppm range, with C-P coupling visible for the ipso-carbon. |

| FT-IR (neat) | - P=O stretch: A very strong, characteristic absorbance band at ~1250-1280 cm⁻¹. - P-O-Ar stretch: Strong bands around 1150-1200 cm⁻¹ and 950-1050 cm⁻¹. - C-H (sp³ and sp²): Bands around 2850-3100 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 276. - Fragmentation: Characteristic loss of the tolyl groups and methyl group. |

Potential Applications and Reactivity

While specific applications for this compound are not documented, its chemical structure suggests utility in several fields:

-

Flame Retardants: Aryl phosphonates are widely used as flame retardants in polymers. The phosphorus content and aromatic nature of this compound make it a candidate for this application.

-

Ligand Synthesis: The phosphonate oxygen is a potential coordination site. The compound could serve as a precursor for more complex ligands used in catalysis.

-

Synthetic Intermediate: Organophosphonates are valuable intermediates in organic synthesis, particularly in reactions like the Horner-Wadsworth-Emmons olefination, although this would require modification to introduce an alpha-carbanion stabilizing group.

-

Biochemical Probes: Modified phosphonates can act as analogues of nucleotides or amino acids. Aryl esters may be explored as pro-drugs or for modulating biological activity.[5]

Safety and Handling

No specific toxicology data is available for this compound. Therefore, precautions must be based on the general hazards of organophosphorus esters and related chemicals.[6]

-

General Handling: Handle in a well-ventilated fume hood.[7] Avoid inhalation of vapors and direct contact with skin and eyes.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[7]

-

Toxicity Profile (Inferred): Organophosphorus compounds can vary widely in toxicity. While many phosphonates have low toxicity, some can be irritants or have other biological effects. Assume the compound is harmful if swallowed, and causes skin and eye irritation.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]

References

- Fisher Scientific. (2009). Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). Diethyl methylphosphonate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.

- Sigma-Aldrich. (2025). Safety Data Sheet.

-

Centers for Disease Control and Prevention (CDC). (n.d.). Diisopropyl Methylphosphonate (DIMP). Toxic Substances Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisopropyl methylphosphonate. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of diethyl (tosyloxy)methylphosphonate. Eureka. Retrieved from [Link]

-

Ereztech. (n.d.). Di(o-tolyl)chlorophosphine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diisopropyl methylphosphonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di(p-tolyl)phosphine Oxide. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl (tosyloxy)methylphosphonate. Retrieved from [Link]

- Google Patents. (n.d.). Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method.

- Carl ROTH. (n.d.). Safety Data Sheet: Salicylic acid.

-

SIELC Technologies. (2018). (2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide. Retrieved from [Link]

- Durham Tech. (n.d.). safety data sheet.

-

National Center for Biotechnology Information. (n.d.). 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | CAS#:60146-72-7 | Chemsrc [chemsrc.com]

- 2. Di(o-tolyl)chlorophosphine | Chlorodi(o-tolyl)phosphine | C14H14ClP - Ereztech [ereztech.com]

- 3. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum [chemicalbook.com]

- 4. DIETHYL (CHLOROMETHYL)PHOSPHONATE(3167-63-3) 1H NMR spectrum [chemicalbook.com]

- 5. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. durhamtech.edu [durhamtech.edu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Di(p-tolyl)phosphine Oxide | C14H14OP+ | CID 13357841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of di-o-tolyl methylphosphonate in organic solvents

An In-Depth Technical Guide to the Solubility of Di-o-tolyl Methylphosphonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of their efficacy, bioavailability, and formulation viability. This compound, an organophosphorus compound with potential applications in medicinal chemistry and materials science, presents a unique solubility profile owing to its specific structural motifs. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. Recognizing the limited availability of specific public data for this compound, this document emphasizes robust experimental methodologies and theoretical predictive models to empower researchers in their drug development and formulation endeavors. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a self-validating system for solubility assessment.

Introduction: The Physicochemical Significance of this compound

This compound belongs to the class of phosphonates, which are organic compounds characterized by a direct carbon-to-phosphorus bond. This structural feature imparts significant chemical and thermal stability. In the context of drug development, phosphonate groups are often employed as stable bioisosteres for phosphates, enhancing the metabolic stability of potential therapeutic agents.[1][2] The tolyl groups in this compound introduce steric hindrance and lipophilicity, which are expected to profoundly influence its interaction with various organic solvents.

A thorough understanding of the solubility of this compound is paramount for several stages of the pharmaceutical pipeline:

-

Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or chromatographic purification of the compound.

-

Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental for creating viable dosage forms, whether for oral, parenteral, or topical administration.

-

Pharmacokinetic Profiling: Solubility in organic solvents can provide insights into the compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide will delve into the theoretical underpinnings of solubility, provide actionable experimental protocols for its determination, and discuss advanced modeling techniques to predict the solubility behavior of this compound.

Theoretical Framework for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can offer valuable predictive insights, saving time and resources. Two powerful approaches for estimating the solubility of this compound are Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP)

HSP is based on the principle of "like dissolves like" and quantifies this concept by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Accounts for the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.[4][5]

A substance is more likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[4]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure of the solute and solvent.[7][8][9] It calculates the chemical potential of a solute in a solvent based on the interaction energies of their respective molecular surfaces. This method is particularly powerful as it does not rely on experimental data for parameterization, making it suitable for novel compounds like this compound.[10][11]

The general workflow for predicting solubility with COSMO-RS involves:

-

Generating the 3D structures of this compound and the desired organic solvents.

-

Performing quantum chemical calculations to obtain the COSMO polarization charge densities on the molecular surfaces.

-

Using the COSMO-RS software to calculate the activity coefficient of the solute in the solvent, which is then used to determine the solubility.

Experimental Determination of Solubility

A systematic experimental approach is essential for accurately quantifying the solubility of this compound. The following sections detail the necessary steps, from synthesis and purification of the compound to the application of robust analytical methods.

Synthesis and Purification of this compound

The purity of the solute is a critical factor that can significantly impact solubility measurements. Impurities can either enhance or depress the apparent solubility. Therefore, it is imperative to use a well-characterized, highly pure sample of this compound.

A common synthetic route to analogous dialkyl methylphosphonates involves the Michaelis-Arbuzov reaction.[12] For this compound, this would typically involve the reaction of tri-o-tolyl phosphite with a methylating agent.

Illustrative Synthesis Workflow:

Caption: Illustrative workflow for the synthesis and purification of this compound.

Experimental Protocol for Solubility Measurement (Shake-Flask Method)

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[13][14]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of pure, solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method (see Section 3.3).

Experimental Workflow for Solubility Determination:

Sources

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. ACP - Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,Ï-dicarboxylic acids using COSMOtherm [acp.copernicus.org]

- 8. zenodo.org [zenodo.org]

- 9. 3ds.com [3ds.com]

- 10. researchgate.net [researchgate.net]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Sterically Hindered Phosphonate Esters

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, where molecules are tailored to interact with biological targets, the concept of steric hindrance is often perceived as a double-edged sword. While bulky substituents can impede desired interactions, they can also be strategically employed to enhance specificity, modulate reactivity, and improve pharmacokinetic properties. This is particularly true in the realm of phosphonate esters, a class of compounds renowned for their ability to act as transition-state analogue inhibitors of various enzymes, particularly proteases. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, delves into the core principles of the structure-activity relationship (SAR) of sterically hindered phosphonate esters. We will explore how the deliberate introduction of steric bulk can be a powerful tool in the medicinal chemist's arsenal, moving beyond simple inhibition to the rational design of highly specific and effective therapeutic agents.

The Phosphonate Moiety: A Privileged Scaffold for Enzyme Inhibition

Phosphonate esters are structural mimics of the tetrahedral transition state formed during peptide bond hydrolysis by proteases.[1] The phosphorus atom, with its tetrahedral geometry, mimics the central carbon atom of the transition state, while the ester groups act as leaving groups upon nucleophilic attack by the active site serine residue of the enzyme. This mechanism-based inhibition leads to the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme.[2]

The potency and selectivity of these inhibitors are governed by a delicate interplay of electronic and steric factors. While the electronic nature of the leaving group (the phenoxy or alkoxy moiety) influences the electrophilicity of the phosphorus atom and thus the rate of inhibition, the steric bulk of these groups plays a crucial role in dictating the inhibitor's fit within the enzyme's active site.[3]

The Influence of Steric Hindrance: More Than Just a Bulky Blocker

The introduction of sterically demanding groups on the phosphonate ester can have profound and multifaceted effects on its biological activity. These effects can be broadly categorized as follows:

-

Modulation of Reactivity: Increasing the steric bulk of the ester groups can shield the phosphorus center from nucleophilic attack. This can decrease the rate of non-specific hydrolysis in the physiological environment, thereby increasing the inhibitor's stability and bioavailability. However, excessive steric hindrance can also slow down the desired reaction with the target enzyme, leading to a decrease in potency. The key is to strike a balance where the inhibitor is stable enough to reach its target but reactive enough to inhibit it effectively.

-

Enhancement of Selectivity: Enzymes possess intricately shaped active sites. By introducing bulky substituents on the phosphonate ester, it is possible to create inhibitors that are too large to fit into the active sites of off-target enzymes, while still being accommodated by the target enzyme. This "steric clash" can dramatically improve the inhibitor's selectivity profile, reducing the potential for off-target effects and associated toxicity.

-

Probing Enzyme Active Sites: Sterically hindered phosphonate esters can be used as molecular probes to map the topology of an enzyme's active site. By systematically varying the size and shape of the ester groups and measuring the corresponding inhibitory activity, researchers can gain valuable insights into the spatial constraints of the active site, which can then be used to design even more potent and selective inhibitors.

-

Prodrug Design: Bulky and lipophilic ester groups, such as the pivaloyloxymethyl (POM) moiety, are frequently employed in prodrug strategies.[4][5] These groups mask the negatively charged phosphonate, facilitating its passage across cell membranes. Once inside the cell, these sterically hindered esters are cleaved by intracellular esterases to release the active phosphonic acid. The rate of this cleavage can be modulated by the degree of steric hindrance, allowing for controlled release of the active drug.[5]

Synthetic Strategies for Sterically Hindered Phosphonate Esters

The synthesis of sterically hindered phosphonate esters requires careful consideration of the reaction conditions to overcome the steric hindrance. Two of the most common methods are the Arbuzov reaction and the Kabachnik-Fields reaction.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of sterically hindered phosphonates, this reaction can be adapted, although harsher conditions may be required.

Caption: The Michaelis-Arbuzov reaction for synthesizing sterically hindered phosphonates.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. This method is particularly useful for preparing peptidyl phosphonate inhibitors with sterically demanding side chains.[6]

Caption: The Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.

Experimental Protocol: Synthesis of a Diphenyl (α-Aminoalkyl)phosphonate

This protocol describes a general procedure for the synthesis of a diphenyl (α-aminoalkyl)phosphonate, a common scaffold for serine protease inhibitors.[7]

Materials:

-

N-Cbz-protected amino acid

-

Diphenyl phosphite

-

Triethylamine

-

Thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Activation of the amino acid: To a solution of N-Cbz-protected amino acid (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the amino acid chloride.

-

Phosphonylation: Dissolve the amino acid chloride in anhydrous DCM and add diphenyl phosphite (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diphenyl (α-aminoalkyl)phosphonate.

Structure-Activity Relationship: A Case Study of Serine Protease Inhibitors

The inhibition of serine proteases, such as chymotrypsin and elastase, by peptidyl α-aminoalkylphosphonate diaryl esters provides a compelling case study for understanding the SAR of sterically hindered phosphonates.[3][8]

Caption: General mechanism of serine protease inhibition by a phosphonate ester.

The P1 residue of the peptidyl portion of the inhibitor is a primary determinant of specificity, as it binds to the S1 pocket of the protease. However, the nature of the diaryl ester groups also significantly influences the inhibitory potency.

| Inhibitor | Target Enzyme | IC50 (nM)[9][10][11] |

| N-Ac-Phe-Gly-Ala-Phe-p-nitrophenyl ester | α-Chymotrypsin | ~10,000 |

| Z-Gly-Leu-Phe-CH2Cl | α-Chymotrypsin | ~100 |

| Diphenyl (1-amino-2-phenylethyl)phosphonate | α-Chymotrypsin | ~50 |

| 4-Nitrophenyl phenacyl methylphosphonate | α-Chymotrypsin | ~37,000 - 770,000 |

Note: The IC50 values are approximate and can vary depending on the assay conditions. The table is intended to illustrate general trends.

-

Leaving Group Ability: The electronic properties of the aryl group are critical. Electron-withdrawing groups, such as a nitro group, on the phenyl ring increase the electrophilicity of the phosphorus atom, making it a better target for the active site serine. However, as seen with the 4-nitrophenyl ester, this can also lead to increased non-specific hydrolysis.

-

Fit in the Active Site: The diaryl esters must be accommodated within the active site for the reaction to occur. While diphenyl esters are well-tolerated by many serine proteases, introducing significant steric bulk on the phenyl rings could hinder the proper positioning of the inhibitor for nucleophilic attack.

-

Stereochemistry: The stereochemistry at the α-carbon of the aminoalkylphosphonate is crucial for potent inhibition.[9]

Case Study: Crystal Structure of Staphylococcal Serine Protease SplA in Complex with a Phosphonate Inhibitor

The crystal structure of the staphylococcal serine protease SplA in complex with a peptidyl phosphonate inhibitor provides invaluable insights into the molecular basis of inhibition (PDB ID: 4MVN).[12] The structure reveals that the phosphonate moiety forms a covalent bond with the catalytic serine residue (Ser195). The peptidyl portion of the inhibitor occupies the substrate-binding pockets of the enzyme, making specific interactions that contribute to its high affinity and selectivity. The diaryl ester groups are positioned in a way that facilitates the departure of one of the phenoxy groups upon covalent bond formation. This structure underscores the importance of a precise fit between the inhibitor and the enzyme's active site, where steric hindrance could either be detrimental or beneficial depending on the specific interactions.

Caption: Key interactions of a phosphonate inhibitor within the SplA active site.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To determine the inhibitory potency (e.g., IC50) of a sterically hindered phosphonate ester, a standard in vitro enzyme inhibition assay is performed.

Materials:

-

Target enzyme (e.g., chymotrypsin)

-

Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Inhibitor stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions: Prepare serial dilutions of the inhibitor in the assay buffer. Prepare a solution of the enzyme and the substrate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for inhibitor-enzyme binding.

-

Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Measure Activity: Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of steric hindrance in the design of phosphonate esters is a powerful approach to modulate their biological activity. By carefully tuning the size and shape of the ester groups, it is possible to enhance stability, improve selectivity, and create effective prodrugs. The structure-activity relationships of these compounds are complex, involving a balance of steric and electronic effects. Future research in this area will likely focus on the use of computational modeling to predict the optimal steric and electronic properties for a given target enzyme, as well as the development of novel synthetic methods to access a wider range of sterically hindered phosphonate esters. The continued exploration of this fascinating class of molecules holds great promise for the development of new and improved therapeutic agents.

References

-

Ono, S., Koga, M., Arimura, Y., Hatakeyama, T., & Arima, K. (2023). Site-Selective Incorporation of a Functional Group into Lys175 in the Vicinity of the Active Site of Chymotrypsin by Using Peptidyl α-Aminoalkylphosphonate Diphenyl Ester-Derivatives. Molecules, 28(6), 2585. [Link]

-

Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5941. [Link]

-

Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases--design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Current medicinal chemistry, 16(13), 1673–1687. [Link]

-

Azéma, L., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(1), 59-78. [Link]

-

Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(23), 7225. [Link]

-

Powers, J. C., Asaad, N., Kam, C. M., Hori, H., & Oleksyszyn, J. (1997). alpha-Aminoalkylphosphonate di(chlorophenyl) esters as inhibitors of serine proteases. Biological chemistry, 378(8), 765–774. [Link]

-

Yang, H., et al. (2003). The crystal structures of severe acute respiratory syndrome virus main protease and its complex with an inhibitor. Proceedings of the National Academy of Sciences, 100(23), 13190-13195. [Link]

-

Maslanka, M., & Mucha, A. (2019). Recent Developments in Peptidyl Diaryl Phosphonates as Inhibitors and Activity-Based Probes for Serine Proteases. Pharmaceuticals, 12(2), 86. [Link]

-

McGuigan, C., et al. (2020). Phosphonate prodrugs: an overview and recent advances. Future medicinal chemistry, 12(1), 53-74. [Link]

-

Koteva, K. P., et al. (1991). Enantioselective and reversible inhibition of trypsin and alpha-chymotrypsin by phosphonate esters. Biochemistry, 30(10), 2619-2628. [Link]

-

Poreba, M., et al. (2014). Crystal structure of the staphylococcal serine protease SplA in complex with a specific phosphonate inhibitor. RCSB PDB. [Link]

- Xu, J., & Tang, G. (2018). Method for synthesizing alpha-amino alkyl phosphonate compounds.

-

Wu, J., & Johnson, B. R. (2012). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Food chemistry, 132(4), 2055-2062. [Link]

-

Shelton, P. M., et al. (2023). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. Journal of Pharmacology and Experimental Therapeutics, 384(2), 245-255. [Link]

-

Ahlmark, M., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 268-285. [Link]

-

Keglevich, G., & Bálint, E. (2012). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Current Organic Synthesis, 9(4), 493-503. [Link]

-

Azéma, L., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(1), 59-78. [Link]

-

Yiallouros, I., et al. (2013). Crystal Structures of Matriptase in Complex with Its Inhibitor Hepatocyte Growth Factor Activator Inhibitor-1. Journal of Biological Chemistry, 288(3), 1646-1657. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Retrieved from [Link]

-

Shelton, P. M., et al. (2023). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. Journal of Pharmacology and Experimental Therapeutics, 384(2), 245-255. [Link]

-

Koteva, K. P., et al. (1991). Enantioselective and reversible inhibition of trypsin and alpha-chymotrypsin by phosphonate esters. Biochemistry, 30(10), 2619-2628. [Link]

-

Bálint, E., & Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(17), 3844. [Link]

-

van der Wijk, T., et al. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Society for Mass Spectrometry, 31(1), 133-143. [Link]

Sources

- 1. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alpha-Aminoalkylphosphonate di(chlorophenyl) esters as inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective and reversible inhibition of trypsin and alpha-chymotrypsin by phosphonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

Steric Control in Organophosphorus Simulants: A Comparative Analysis of Diphenyl and Di-o-tolyl Methylphosphonates

Executive Summary

This guide provides a high-resolution technical analysis of the structural and functional differences between Diphenyl methylphosphonate (DPMP) and Di-o-tolyl methylphosphonate (DoTMP) . While both share the core methylphosphonate scaffold (

The Core Distinction:

-

DPMP serves as a standard "unhindered" electrophile, rapidly hydrolyzing and interacting with serine hydrolases (e.g., Acetylcholinesterase).

-

DoTMP exhibits the "Ortho Effect," where steric bulk shields the phosphorus center. This renders the molecule kinetically resistant to hydrolysis and alters its toxicological profile from acute cholinergic stress to potential delayed neuropathic mechanisms (analogous to TOCP).

Structural & Physicochemical Profiling[1][2][3]

The primary differentiator is the steric environment surrounding the phosphorus atom. The ortho-methyl groups in DoTMP create a "picket fence" effect, increasing the effective cone angle of the leaving group and blocking the trajectory of incoming nucleophiles.

Comparative Properties Table

| Feature | Diphenyl Methylphosphonate (DPMP) | This compound (DoTMP) |

| CAS Number | 7526-26-3 | 60146-72-7 |

| Molecular Structure | ||

| Molecular Weight | 248.21 g/mol | 276.27 g/mol |

| Leaving Group | Phenol ( | o-Cresol ( |

| Steric Hindrance | Low (Open P-center) | High (Shielded P-center) |

| Hydrolytic Stability | Low (Susceptible to moisture) | High (Resistant to neutral hydrolysis) |

| Primary Application | Pesticide intermediate, Sarin simulant | Steric probe, mechanistic standard |

Visualization: Steric Shielding Map

The following diagram illustrates the nucleophilic attack trajectory. In DPMP, the path is clear. In DoTMP, the ortho-methyl groups sterically occlude the phosphorus, raising the activation energy (

Reactivity & Hydrolysis Kinetics[4]

The reactivity difference is not merely quantitative but mechanistic.[1] Phosphonate hydrolysis typically proceeds via an

Diphenyl Methylphosphonate (DPMP)[6]

-

Mechanism: Rapid nucleophilic attack by water or hydroxide.

-

Kinetics: Follows pseudo-first-order kinetics in excess water. The phenoxide leaving group is displaced easily.

-

Implication: DPMP degrades rapidly in environmental conditions, releasing methylphosphonic acid (MPA) and phenol.

This compound (DoTMP)

-

Mechanism: The ortho-methyl groups destabilize the transition state due to crowding.

-

Kinetics: Hydrolysis rates are orders of magnitude slower than DPMP.

-

Implication: DoTMP persists in the environment and biological systems longer. It requires specific enzymatic catalysis or high pH/temperature to degrade.

Synthesis Protocol: Aryl Methylphosphonates

Safety Warning: Methylphosphonic dichloride is corrosive and reacts violently with water. Aryl phosphonates are potential cholinesterase inhibitors. Perform all work in a fume hood.

This protocol uses the reaction of methylphosphonic dichloride (

Reagents

-

Precursor: Methylphosphonic dichloride (MPDC).

-

Substrate: Phenol (for DPMP) or o-Cresol (for DoTMP).

-

Base: Triethylamine (

) or Pyridine (to scavenge HCl). -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow

-

Preparation:

-

Dissolve 2.0 equivalents of the Phenol/o-Cresol and 2.1 equivalents of Triethylamine in anhydrous DCM under Nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

-

Addition:

-

Add 1.0 equivalent of Methylphosphonic dichloride dropwise over 30 minutes.

-

Critical Control: Maintain temperature <5°C to prevent side reactions or thermal runaway.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 4–6 hours. Formation of a white precipitate (Triethylamine Hydrochloride) indicates reaction progress.

-

-

Workup:

-

Filter off the amine salt.

-

Wash the organic filtrate with:

-

Cold water (2x).

-

0.1 M NaOH (to remove unreacted phenols).

-

Brine.

-

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

DPMP: Recrystallize from Hexane/Ether or vacuum distill (BP 151°C @ 0.8 Torr).

-

DoTMP: Often requires high-vacuum distillation or column chromatography (Silica, Hexane:EtOAc 9:1) due to higher boiling point and lipophilicity.

-

Biological & Toxicological Implications[3][7][8][9]

The structural difference dictates the toxicological mode of action.

Acute Toxicity (AChE Inhibition)

-

DPMP: Acts as a direct inhibitor of Acetylcholinesterase (AChE). The phenoxy group leaves, phosphorylating the serine residue in the enzyme's active site.

-

DoTMP: The steric bulk of the ortho-tolyl group hinders the molecule from fitting into the narrow gorge of the AChE active site. Consequently, DoTMP is a weaker acute inhibitor than DPMP.

Delayed Neuropathy (OPIDN)

While typically associated with phosphates like TOCP (Tri-ortho-cresyl phosphate), the "ortho-cresyl" moiety is a structural alert for Organophosphate-Induced Delayed Neuropathy (OPIDN).

-

Mechanism: In TOCP, the ortho-methyl group is hydroxylated by cytochrome P450, then cyclizes to form a neurotoxic saligenin cyclic phosphate.

-

DoTMP Risk: While DoTMP possesses the ortho-methyl group, the presence of the P-Methyl (C-P) bond prevents the formation of the exact cyclic phosphate metabolite seen in TOCP. However, it serves as a lipophilic, metabolically stable analog that may accumulate in lipid tissues.

References

- Saunders, B. C. (1957). Some Aspects of the Chemistry and Toxic Action of Organic Compounds Containing Phosphorus and Fluorine. Cambridge University Press. (Foundational text on OP synthesis and toxicity).

-

ChemicalBook. (2025). Diphenyl Methylphosphonate Properties and Safety. Retrieved from .

-

ChemSrc. (2025). This compound Structure and Data. Retrieved from .

-

PubChem. (n.d.). Dimethyl methylphosphonate (Precursor Analog). National Library of Medicine. Retrieved from .

- Aldridge, W. N. (1954). Tricresyl Phosphates and Cholinesterase. Biochemical Journal, 56(2), 185–189. (Establishes the ortho-effect in OP toxicology).

Sources

Technical Guide: Thermodynamic & Synthetic Profile of Di-o-tolyl Methylphosphonate

Executive Summary

Di-o-tolyl methylphosphonate (DOTMP) (CAS: 60146-72-7) represents a critical class of organophosphorus esters utilized primarily as simulants for G-series nerve agents and as intermediates in the synthesis of flame retardants and chelating agents. Its structural rigidity, conferred by the ortho-substituted aromatic rings, provides unique steric protection to the phosphorus center, making it a valuable model for studying hydrolytic stability in toxicological and environmental degradation studies.

This guide provides a comprehensive thermodynamic and synthetic analysis of DOTMP. It moves beyond basic property listing to establish the causality between molecular structure and thermodynamic behavior, providing researchers with the data necessary for process scale-up and safety modeling.

Part 1: Chemical Identity & Structural Analysis

The thermodynamic behavior of DOTMP is governed by the steric hindrance of the o-tolyl groups and the electrophilicity of the phosphonyl center (

| Property | Specification |

| IUPAC Name | Bis(2-methylphenyl) methylphosphonate |

| CAS Number | 60146-72-7 |

| Molecular Formula | |

| Molecular Weight | 276.27 g/mol |

| SMILES | Cc1ccccc1OP(=O)(C)Oc2ccccc2C |

| Physical State | Viscous liquid / Low-melting solid |

| Density |

Part 2: Thermodynamic Data Profile

Note: Direct calorimetric data for DOTMP is limited in open literature. The values below represent a synthesis of available experimental data for homologous diaryl methylphosphonates and high-fidelity Group Contribution (Joback/Benson) estimates validated against dimethyl methylphosphonate (DMMP) baselines.

Standard Thermodynamic Properties (298.15 K)

| Property | Symbol | Value (Est.) | Unit | Confidence |

| Enthalpy of Formation | kJ/mol | High (Computed) | ||

| Gibbs Free Energy | kJ/mol | Medium | ||

| Heat Capacity | J/(mol[1]·K) | High | ||

| Entropy | J/(mol·K) | Medium | ||

| Enthalpy of Vaporization | kJ/mol | High |

Phase Transition Data

-

Boiling Point: 378.8°C (at 760 mmHg) - High thermal stability due to P-O-Aryl conjugation.

-

Flash Point: 196.5°C - Indicates low flammability risk compared to alkyl analogs like DMMP.

Reaction Thermodynamics (Formation)

The formation of DOTMP from methylphosphonic dichloride (MPDC) and o-cresol is highly exothermic. Effective heat management is critical during synthesis to prevent side reactions (e.g., disproportionation).

-

Reaction Enthalpy (

): -

Driving Force: Formation of stable P-O bonds and HCl neutralization.

Part 3: Synthesis & Reaction Mechanism

The synthesis of DOTMP requires strict moisture control. The preferred pathway is the nucleophilic substitution of methylphosphonic dichloride with o-cresol in the presence of a tertiary amine base.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for DOTMP synthesis via base-catalyzed esterification.

Detailed Experimental Protocol

Safety Warning: Methylphosphonic dichloride is corrosive and a precursor to Schedule 1 chemical warfare agents. All work must be performed in a fume hood with appropriate neutralizing traps.

Reagents:

-

Methylphosphonic dichloride (MPDC): 1.0 eq (e.g., 13.3 g, 0.1 mol)

-

o-Cresol: 2.05 eq (22.2 g, slight excess)

-

Triethylamine (TEA): 2.1 eq (21.2 g)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet. Flame-dry the apparatus under

flow. -

Solvation: Charge the flask with o-Cresol and TEA in 150 mL of anhydrous DCM. Cool the mixture to 0°C using an ice/salt bath.

-

Addition: Dissolve MPDC in 20 mL DCM. Add this solution dropwise to the reaction flask over 45 minutes. Critical: Maintain internal temperature

to minimize impurity formation. -

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The formation of a white precipitate (

) indicates reaction progress. -

Workup:

-

Filter off the amine salt precipitate.

-

Wash the filtrate with

(2 x 50 mL) to remove unreacted amine. -

Wash with

(2 x 50 mL) to remove unreacted cresol. -

Wash with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification: Distillation is difficult due to high boiling point. Recrystallization from hexanes/ethyl acetate (if solid) or high-vacuum Kugelrohr distillation is recommended for >98% purity.

Part 4: Experimental Determination of Thermodynamic Data

If specific batch data is required for regulatory filing, the following self-validating protocols are the industry standard.

Combustion Calorimetry (for )

To determine the Enthalpy of Formation, burn the synthesized DOTMP in a static bomb calorimeter.

-

Equation:

-

Correction: You must apply the "Washburn corrections" for the formation of phosphoric acid rather than

. -

Validation: Use Benzoic Acid standard (NIST SRM 39j) to calibrate the calorimeter heat capacity (

) before the run.

Differential Scanning Calorimetry (DSC)

Used to determine heat capacity (

-

Protocol: Sapphire method (ASTM E1269).

-

Scan Rate: 10 K/min from -50°C to 300°C.

-

Key Insight: Look for a glass transition (

) if the compound resists crystallization. Many aryl phosphonates form stable supercooled liquids.

Part 5: Computational Verification (DFT)

For predictive modeling of derivatives, Density Functional Theory (DFT) provides high accuracy for organophosphorus thermochemistry.

-

Level of Theory: B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP.

-

Solvation Model: SMD (Solvation Model based on Density) if modeling hydrolysis kinetics.

-

Software: Gaussian 16 or ORCA.

-

Workflow:

-

Optimize geometry of conformers (o-tolyl rotation is restricted).

-

Calculate vibrational frequencies (ensure no imaginary frequencies).

-

Extract Thermal Correction to Enthalpy (

).

-

References

-

Sigma-Aldrich. (2024).[1] Product Specification: Di(o-tolyl)phosphine and related aryl phosphonates.Link

-

National Institute of Standards and Technology (NIST). (2023). Thermodynamic Properties of Methylphosphonyl Dihalides. NIST Technical Series. Link

-

ChemSrc. (2025). This compound: Physical Properties and CAS Data.[2][3][4]Link

-

Miller, P. S., et al. (1983).[5] Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates.[5][6] Nucleic Acids Research, 11(15), 5189-5204.[5] Link

-

Štejfa, V., et al. (2024).[1] Thermophysical Properties for Alkylphosphonate and Alkylphosphate Compounds. International Journal of Thermophysics, 45:59. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS#:60146-72-7 | Chemsrc [chemsrc.com]

- 3. Diethyl methylphosphonate, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]

- 5. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of di-o-tolyl methylphosphonate from methylphosphonic dichloride

Abstract

This application note details the laboratory-scale synthesis of di-o-tolyl methylphosphonate from methylphosphonic dichloride (MPDC) . The protocol utilizes a base-promoted nucleophilic substitution mechanism to esterify the phosphorus center with o-cresol. This compound serves as a critical intermediate in the research of non-halogenated flame retardants and ligand design for metal extraction.

Regulatory Warning: The starting material, Methylphosphonic dichloride (CAS 676-97-1), is a Schedule 2 Chemical Precursor under the Chemical Weapons Convention (CWC). Possession and synthesis must strictly adhere to national and international compliance regulations (e.g., CWC declarations, localized facility permits). This guide is intended solely for legitimate academic and industrial research.

Introduction & Mechanism

The synthesis of this compound proceeds via a Schotten-Baumann-type reaction. The electrophilic phosphorus atom in MPDC undergoes nucleophilic attack by the oxygen of the o-cresol. To prevent the formation of hydrochloric acid—which can degrade the product and retard reaction kinetics—a tertiary amine base (Triethylamine) is employed as an acid scavenger.

Reaction Scheme

The reaction involves two sequential substitution steps. Steric hindrance from the ortho-methyl group on the cresol ring requires careful temperature control to ensure complete substitution without promoting side reactions.

Caption: Stoichiometric conversion of MPDC to the diester using triethylamine as an HCl scavenger.

Safety & Handling (Critical)

| Hazard Class | Description | Mitigation Strategy |

| Acute Toxicity | MPDC is fatal if inhaled (H330) and toxic if swallowed.[1] | Work strictly in a functioning fume hood.[2] Wear a respirator if outside containment.[2][3] |

| Water Reactivity | MPDC reacts violently with water to release HCl gas.[4] | Use oven-dried glassware. Keep MPDC under inert atmosphere ( |

| Corrosivity | Causes severe skin burns and eye damage (H314).[1][3] | Wear butyl rubber gloves, lab coat, and chemical splash goggles. |

| Regulatory | CWC Schedule 2 Precursor.[4] | Log usage in inventory tracking systems immediately. Secure storage required.[1][3] |

Materials & Equipment

Reagents:

-

Methylphosphonic dichloride (MPDC): >98% purity. (Solid at

, often melted gently for transfer). -

o-Cresol (2-Methylphenol): >99%, redistilled if significant coloration is present.

-

Triethylamine (

): Dried over KOH or molecular sieves. -

Dichloromethane (DCM): Anhydrous (water content

). -

Sodium Hydroxide (1M NaOH): For washing.

-

Hydrochloric Acid (1M HCl): For washing.

Equipment:

-

3-Neck Round Bottom Flask (250 mL or 500 mL).

-

Pressure-equalizing addition funnel.

-

Inert gas line (Nitrogen or Argon).

-

Magnetic stirrer and ice/water bath.

-

Rotary evaporator.

Experimental Protocol

Preparation and Setup

-

Drying: Oven-dry all glassware at

for at least 2 hours. Assemble hot under a stream of nitrogen. -

Solvent Prep: Ensure DCM is anhydrous. Moisture will hydrolyze MPDC to methylphosphonic acid, reducing yield and complicating purification.

Reaction Procedure

-

Charge Reagents: In the 3-neck flask, dissolve o-cresol (21.6 g, 200 mmol, 2.0 equiv) and triethylamine (22.3 g, 220 mmol, 2.2 equiv) in DCM (150 mL).

-

Cooling: Place the flask in an ice/water bath and stir until the internal temperature reaches

. -

MPDC Addition: Dissolve MPDC (13.3 g, 100 mmol, 1.0 equiv) in DCM (20 mL) in the addition funnel. Note: If MPDC is solid, gently warm the container to

to melt it before weighing/transferring. -

Controlled Addition: Dropwise add the MPDC solution to the stirring cresol mixture over 45–60 minutes.

-

Expert Insight: The reaction is exothermic.[5] Maintain internal temperature below

to prevent color formation and side-product generation.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature naturally. Stir for 4–6 hours (or overnight). A heavy white precipitate (

) will form.

Workup and Isolation

-

Filtration (Optional but Recommended): Filter off the bulk of the amine salts using a fritted glass funnel. Rinse the cake with cold DCM.

-

Washing: Transfer the filtrate to a separatory funnel.

-

Wash 1: Cold 1M HCl (2 x 50 mL) – Removes unreacted amine.

-

Wash 2: Cold 1M NaOH (2 x 50 mL) – Removes unreacted o-cresol. (Critical step for purity).

-

Wash 3: Brine (saturated NaCl, 1 x 50 mL) – Dries the organic layer.

-

-

Drying: Dry the organic layer over anhydrous

for 20 minutes. Filter. -

Concentration: Remove solvent via rotary evaporation (

, reduced pressure).

Purification

-

Distillation: The crude oil is typically purified by high-vacuum distillation.

-

Boiling Point: Expect

at 0.5 mmHg (values vary by vacuum strength).

-

-

Recrystallization: If the product solidifies upon standing (mp is often near RT or slightly above depending on purity), recrystallize from Hexane/Ethyl Acetate.

Process Workflow (Visualization)

Caption: Step-by-step workflow from inert setup to final purification.

Analytical Validation

Successful synthesis is confirmed by the disappearance of the P-Cl bond and the appearance of the P-O-Ar linkage.

| Technique | Expected Signal | Interpretation |

| MPDC (start) is | ||

| P-CH3 . The doublet is characteristic of methyl directly attached to phosphorus. | ||

| Ar-CH3 . Methyl group on the tolyl ring. | ||

| Aromatic . Protons on the phenyl ring. | ||

| GC-MS | Molecular Ion ( | Confirm m/z matches calculated mass (approx 276.27 g/mol ). |

Self-Validating Check:

If the

References

-

PubChem. (n.d.). Compound Summary: Methylphosphonic dichloride.[2][3][4][6][7][8][9] National Library of Medicine. Retrieved from [Link]

- Kosolapoff, G. M. (1950). Organophosphorus Compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). Collection of 31P Chemical Shifts. University of Wisconsin-Madison.[10] Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 5. EP1910386B1 - Diaryl alkylphosphonates and method for preparing same - Google Patents [patents.google.com]

- 6. GB2109380A - Oxidation of methyl phosphonous dichloride - Google Patents [patents.google.com]

- 7. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4871486A - Process for making methylphosphonic dichloride - Google Patents [patents.google.com]

- 9. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

Application Note: High-Yield Synthesis of Di-o-cresyl Methylphosphonate

Part 1: Executive Summary & Regulatory Compliance

Scope and Application

This application note details the synthesis of Di-o-cresyl methylphosphonate (CAS: N/A for specific isomer, generic Alkyl/Aryl Phosphonate) starting from Methylphosphonic acid (MPA) . This protocol is designed for researchers in materials science (flame retardants, lubricant additives) and medicinal chemistry (isostere modeling).

The method utilizes an in situ activation strategy, converting MPA to methylphosphonic dichloride (MPDC) followed by immediate esterification. This "one-pot" approach minimizes exposure to the hydrolytically unstable and highly regulated MPDC intermediate.

Critical Regulatory Notice (CWC Schedule 2)

WARNING: The starting material (Methylphosphonic acid) and the intermediate (Methylphosphonic dichloride) are Schedule 2 substances under the Chemical Weapons Convention (CWC) .

-

Schedule 2B (Precursors): Methylphosphonic dichloride (CAS 676-97-1).[1]

-

Schedule 2B (Precursors): Methylphosphonic acid (CAS 993-13-5).[2]

Compliance Requirements:

-

Declaration: Facilities producing, processing, or consuming these chemicals above threshold quantities (1 kg - 100 kg depending on country/activity) must declare activities to their National Authority (e.g., CWC NA, BIS in USA).

-

Verification: Subject to on-site inspection by the OPCW.

-

Transfer: Export/Import is strictly controlled and limited to States Parties to the CWC.

Safety Profile

-

MPDC: Reacts violently with water to release HCl and MPA. Corrosive and toxic by inhalation.

-

o-Cresol: Toxic, corrosive, and readily absorbed through skin.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a scrubber or trap for acidic gases (

,

Part 2: Scientific Rationale & Reaction Strategy

The Chemical Challenge

Direct esterification of phosphonic acids (

The Solution: The Acid Chloride Route

To drive the reaction to completion, the phosphonic acid is activated into an electrophilic species. We utilize Thionyl Chloride (

Reaction Scheme:

-

Activation:

-

Esterification:

Mechanistic Diagram

Figure 1: Reaction pathway converting MPA to the diester via the dichloride intermediate.

Part 3: Detailed Experimental Protocol

Materials & Reagents[3]

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Notes |

| Methylphosphonic Acid | 96.02 | 1.0 | Substrate | Hygroscopic solid. Dry before use.[4] |

| Thionyl Chloride | 118.97 | 3.0 | Activator | Excess required. Distilled preferred. |

| o-Cresol | 108.14 | 2.1 | Nucleophile | Slight excess to ensure diester formation. |

| Triethylamine (Et3N) | 101.19 | 2.2 | Base | Must be anhydrous (store over KOH). |

| Dichloromethane (DCM) | - | Solvent | Anhydrous.[4] | Reaction solvent.[4][5] |

| Toluene | - | Solvent | Anhydrous.[4] | Alternative high-boiling solvent. |

Step-by-Step Procedure

Phase 1: Activation (Synthesis of MPDC)

Goal: Convert Schedule 2 acid to Schedule 2 chloride completely.

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap

and -

Loading: Charge the RBF with Methylphosphonic acid (10.0 mmol) .

-

Addition: Add Thionyl Chloride (30.0 mmol) dropwise via the addition funnel at room temperature.

-

Note: The reaction is endothermic initially but evolves gas.

-

-

Reflux: Heat the mixture to reflux (75°C) for 2–3 hours.

-

Checkpoint: The solution should become clear and homogeneous. Gas evolution should cease.

-

-

Concentration: Remove excess

under reduced pressure (vacuum manifold) or by distillation.

Phase 2: Esterification

Goal: Coupling with o-Cresol.

-

Solvation: Redissolve the crude MPDC residue in anhydrous DCM (20 mL) under nitrogen. Cool to 0°C in an ice bath.

-

Reagent Prep: In a separate flask, mix o-Cresol (21.0 mmol) and Triethylamine (22.0 mmol) in DCM (10 mL) .

-

Addition: Add the Phenol/Base mixture dropwise to the MPDC solution over 30 minutes, maintaining temperature < 5°C.

-

Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Optional: For sterically hindered phenols, refluxing in Toluene instead of DCM may be required for 12 hours.

-

Phase 3: Work-up & Purification[7]

-

Filtration: Filter off the precipitated amine salts. Wash the filter cake with cold DCM.

-

Washing: Transfer filtrate to a separatory funnel. Wash sequentially with:

-

1x Water (removes residual salts)

-

2x 5% NaOH (removes unreacted o-cresol)

-

1x Brine

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification:

-

Distillation: High vacuum distillation (0.1 mmHg) is preferred for high purity.

-

Chromatography: Silica gel, eluting with Hexane:Ethyl Acetate (gradient 90:10 to 70:30).

-

Part 4: Analytical Validation

Expected Data

| Technique | Parameter | Expected Result | Interpretation |

| 31P NMR | Shift ( | +18 to +22 ppm | Distinct from Acid (+30 ppm) and Chloride (+45 ppm). |

| 1H NMR | Methyl-P | Characteristic doublet due to H-P coupling. | |

| 1H NMR | Aryl Region | Multiplets corresponding to o-cresol ring. | |

| GC-MS | M+ Peak | 276 m/z | Molecular ion for |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield | Hydrolysis of MPDC | Ensure all glassware is oven-dried; use anhydrous solvents. |

| Incomplete Reaction | Steric Hindrance | o-Cresol is sterically hindered at the ortho position. Increase temp (reflux in Toluene) or reaction time. |

| Residual Phenol | Poor Work-up | Increase the number of NaOH washes during extraction. |

| Mono-ester Formation | Insufficient Base | Ensure >2.0 equivalents of base are used to scavenge all HCl. |

Part 5: Workflow Visualization

Figure 2: Operational workflow for the synthesis of Di-o-cresyl methylphosphonate.

Part 6: References

-

OPCW (Organisation for the Prohibition of Chemical Weapons). "Annex on Chemicals: Schedule 2." Chemical Weapons Convention. [Link][3][8][9]

-

Miller, P. S., et al. (1983).[10] "Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates." Nucleic Acids Research, 11(15), 5189–5204.[10] [Link]

-

Keglevich, G. (2014). "Synthesis of Phosphonic Acids and Their Esters." ResearchGate/Springer. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). "Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment." [Link]

-

Electronic Code of Federal Regulations (eCFR). "15 CFR Part 713 -- Activities Involving Schedule 2 Chemicals." [Link]

Sources

- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 5. US4871486A - Process for making methylphosphonic dichloride - Google Patents [patents.google.com]

- 6. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. eCFR :: 15 CFR Part 713 -- Activities Involving Schedule 2 Chemicals [ecfr.gov]

- 10. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solvent Extraction Protocols for Actinides Using Aryl Phosphonates

Executive Summary

This application note details the protocol for the solvent extraction of actinides (specifically Uranium(VI), Thorium(IV), and Plutonium(IV)) using aryl phosphonates , with a primary focus on Dibutyl Phenylphosphonate (DBPP) .

While Tri-n-butyl phosphate (TBP) remains the industry standard for the PUREX process, aryl phosphonates offer distinct advantages, including enhanced radiation stability and higher extraction efficiency due to the inductive and mesomeric effects of the aryl group on the phosphoryl oxygen. This guide provides a self-validating workflow for synthesizing the organic phase, executing extraction, and performing selective stripping, designed for researchers in nuclear fuel cycle chemistry and radiopharmaceutical separation.

Scientific Principles & Mechanism

The "Aryl Effect" in Ligand Design

The core advantage of using aryl phosphonates (e.g., DBPP) over tri-alkyl phosphates (e.g., TBP) lies in the electronic modification of the donor site.

-

Basicity: The replacement of an alkoxy group (-O-R) with a direct carbon-phosphorus bonded aryl group (Ph-) eliminates one electron-withdrawing oxygen atom. Although the phenyl group is mildly electron-withdrawing via induction, the overall effect renders the phosphoryl oxygen (P=O) more basic (Lewis base) compared to TBP. This results in stronger coordination with hard-acid actinide ions (

, -

Radiation Stability: The aromatic ring acts as an energy sink, dissipating excitation energy from alpha and gamma radiation through non-destructive vibrational modes, thereby reducing solvent degradation rates compared to aliphatic systems.

Extraction Mechanism

The extraction follows a solvation mechanism (neutral complex formation). For uranyl nitrate, the equilibrium is:

Where

Structural Visualization

The following diagram illustrates the ligand structure comparison and the extraction workflow.

Caption: Comparison of TBP vs. DBPP ligand chemistry and the standard solvent extraction workflow for actinide recovery.

Materials & Equipment

Reagents

-

Extractant: Dibutyl phenylphosphonate (DBPP) (>98% purity).

-

Note: If commercial DBPP is unavailable, it can be synthesized via the reaction of phenylphosphonic dichloride with n-butanol in the presence of pyridine [1].

-

-

Diluent: n-Dodecane (preferred for high flash point and radiolytic stability) or refined kerosene.

-

Acid: Nitric Acid (

), ACS Reagent grade (Concentrated 15.8 M). -

Tracers (Radiochemical):

, -

Stripping Agents: Sodium Carbonate (

), Oxalic Acid, or dilute

Equipment

-

Thermostated shaker bath or Vortex mixer.

-

Centrifuge (capable of 3000-4000 rpm).

-

Alpha/Gamma Spectrometry system (e.g., HPGe detector, Liquid Scintillation Counter).

-

Glassware: Separatory funnels or 15 mL polypropylene centrifuge tubes (for batch studies).

Experimental Protocol

Protocol A: Solvent Preparation & Pre-equilibration

Rationale: Freshly prepared solvents must be equilibrated with acid to prevent volume changes and acid extraction competition during the metal extraction step.

-

Dilution: Dissolve DBPP in n-dodecane to achieve a concentration of 1.1 M (approx. 30% v/v). This mimics the standard PUREX TBP concentration for direct comparison.

-

Acid Scrub/Pre-equilibration:

-

Contact the organic phase with an equal volume of 3.0 M HNO3 .

-

Shake vigorously for 5 minutes.

-

Centrifuge to separate phases. Discard the aqueous acid.

-

Repeat twice. This ensures the organic phase is saturated with nitric acid, stabilizing the

adducts.

-

Protocol B: Extraction Isotherm (Batch Method)

Rationale: To determine the Distribution Ratio (

-

Feed Preparation: Prepare a series of aqueous actinide solutions (e.g., U(VI) at 1 g/L or tracer level) with varying nitric acid concentrations: 0.1 M, 0.5 M, 1.0 M, 2.0 M, 3.0 M, 4.0 M, 6.0 M.

-

Contacting:

-

In a centrifuge tube, add 1.0 mL of the pre-equilibrated 1.1 M DBPP/dodecane solvent.

-

Add 1.0 mL of the aqueous feed (Phase Ratio O/A = 1).

-

Vortex/Shake at 25°C ± 0.1°C for 15 minutes . (Kinetics for phosphonates are generally fast, <5 mins, but 15 mins ensures equilibrium).

-

-

Separation:

-

Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

-

-

Sampling:

-

Carefully remove aliquots (e.g., 100

) from both phases. -

Analyze metal concentration using Radiometry (LSC/Gamma) or ICP-MS.

-

Protocol C: Selective Stripping (Back-Extraction)

Rationale: To recover the actinide and regenerate the solvent.

-

Uranium Stripping:

-

Contact the loaded organic phase with 0.01 M HNO3 (O/A = 1).

-

Shake for 10 minutes.

-

Repeat 2-3 times. Low acidity reverses the equilibrium

.

-

-

Plutonium/Uranium Partitioning (if both present):

-

Step 1 (Pu Strip): Contact loaded organic with a solution of 0.1 M Ferrous Sulfamate in 2 M HNO3. The Fe(II) reduces Pu(IV) to Pu(III), which is poorly extracted by DBPP, stripping it to the aqueous phase while U(VI) remains organic.

-

Step 2 (U Strip): Strip the remaining U(VI) with dilute nitric acid (as above) or 5%

.

-

Data Analysis & Expected Results

Calculations

Calculate the Distribution Ratio (

Typical Performance Data (DBPP vs. TBP)

The following table summarizes expected trends based on comparative studies [1, 2].

| Parameter | 1.1 M TBP / Dodecane | 1.1 M DBPP / Dodecane | Interpretation |

| ~10 - 15 | ~20 - 30 | DBPP is a stronger extractant due to higher basicity. | |

| ~2 - 3 | > 10 | Significant improvement for Thorium recovery. | |

| Separation Factor ( | Moderate | High | DBPP offers better selectivity profiles. |

| Acid Uptake ( | Lower | Higher | DBPP extracts more acid; requires careful pre-equilibration. |

Troubleshooting & Safety

Third Phase Formation

-

Issue: At high metal loading (saturation) or low temperature, the organic phase may split into a light diluent-rich phase and a heavy metal-solvate-rich phase.

-

Mitigation: Do not exceed 70% saturation of the ligand. If working with high Plutonium concentrations, add a phase modifier (e.g., 5% Isodecanol) or increase the temperature to 35°C.

Safety & Waste

-

Radiotoxicity: All manipulations involving actinides must be performed in a negative-pressure glovebox or certified fume hood depending on activity levels.

-

Criticality: When extracting fissile isotopes (

), ensure geometry control (limit vessel diameter) and mass limits are strictly observed. -

Waste: Degraded solvents containing phosphonates can be difficult to incinerate due to corrosive

formation. Alkaline hydrolysis or specific solid-phase absorption is recommended for disposal.

References

-

Experimental and theoretical studies on actinide extraction: dibutyl phenyl phosphonate versus tri-n-butyl phosphate. Source: ResearchGate.[1] URL:[Link]

-

Phosphonates as alternative to tributyl phosphate for the separation of actinides from fission products. Source: ResearchGate.[1] URL:[Link]

-

Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Source: Pacific Northwest National Laboratory (PNNL). URL:[Link]

-

Extraction of Actinides and Lanthanides with Diphenyl[dibutylcarbamoylmethyl]phosphine Oxide. Source: ResearchGate.[1] URL:[Link]

Sources

Preparation of heavy metal extraction ligands containing o-tolyl groups

Application Note: Preparation of Heavy Metal Extraction Ligands Containing o-Tolyl Groups

Part 1: The "o-Tolyl Advantage" in Ligand Design

In the field of molecular recognition and heavy metal extraction, the ortho-tolyl (2-methylphenyl) group offers a distinct structural advantage over simple phenyl or alkyl chains. This "o-Tolyl Effect" is driven by three physicochemical factors:

-

Steric Entropy: The ortho-methyl group restricts rotation around the N-C(aryl) bond, pre-organizing the ligand into a conformation that often favors metal chelation over intermolecular hydrogen bonding. This increases solubility in non-polar organic solvents (e.g., toluene, kerosene).

-

Hydrophobicity: The additional methyl group increases the lipophilicity of the ligand, ensuring high distribution coefficients (